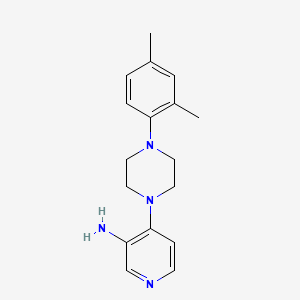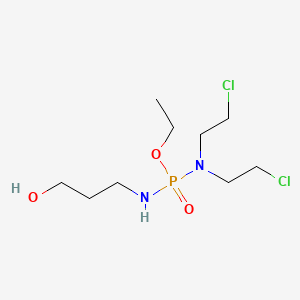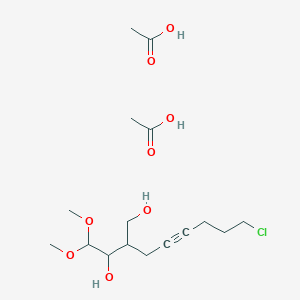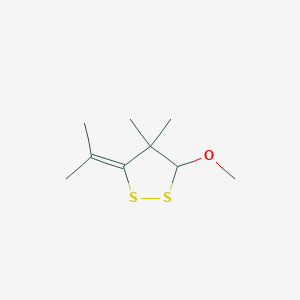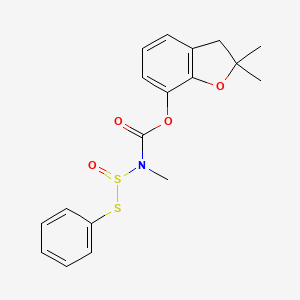
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is a derivative of benzofuran and is characterized by its unique structural features, which include a benzofuran ring, a methylcarbamate group, and a phenylthio sulfinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydro-2,2-dimethyl-7-benzofuranol, which is then reacted with methyl isocyanate to form the methylcarbamate derivative . The phenylthio sulfinyl group is introduced through a subsequent reaction with phenylthiol and an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize the formation of by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide under mild conditions.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the 7-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or nitrated benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Carbofuran: 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate, used as an insecticide.
2,3-Dihydro-2,2-dimethyl-7-benzofuranol: A precursor in the synthesis of the target compound.
Uniqueness
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl methyl((phenylthio)sulfinyl)carbamate is unique due to the presence of the phenylthio sulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and its ability to interact with biological targets, making it a valuable molecule for research and industrial applications .
Properties
CAS No. |
77267-56-2 |
|---|---|
Molecular Formula |
C18H19NO4S2 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methyl-N-phenylsulfanylsulfinylcarbamate |
InChI |
InChI=1S/C18H19NO4S2/c1-18(2)12-13-8-7-11-15(16(13)23-18)22-17(20)19(3)25(21)24-14-9-5-4-6-10-14/h4-11H,12H2,1-3H3 |
InChI Key |
BXBLSVRYLBQPKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)S(=O)SC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


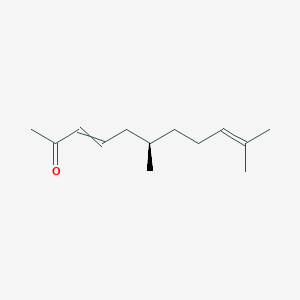
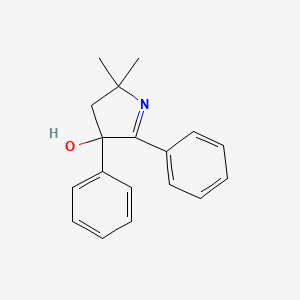
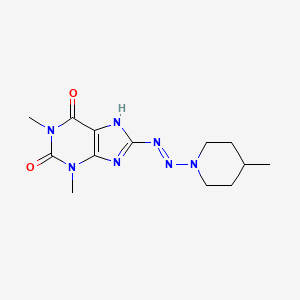
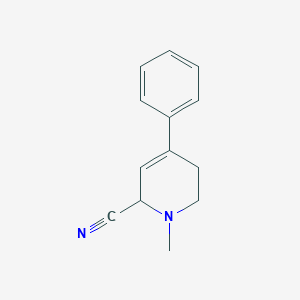
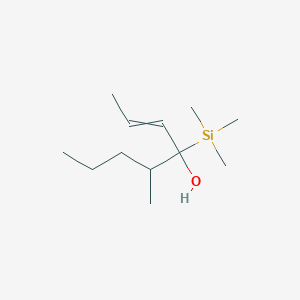
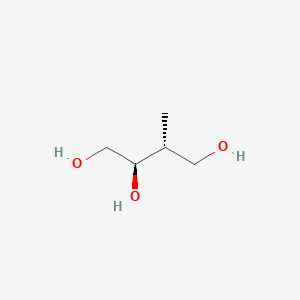

![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)
